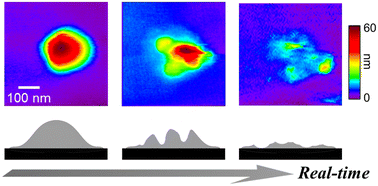Single microgel degradation governed by heterogeneous nanostructures†
Soft Matter Pub Date: 2023-05-26 DOI: 10.1039/D3SM00216K
Abstract
Although the degradation of colloidal particles is one of the most attractive phenomena in the field of biological and environmental science, the degradation mechanism of single particles remains to be elucidated. In this study, in order to clarify the impact of the structure of a single particle on the oxidative degradation processes, thermoresponsive colloidal particles with chemical cleavage points were synthesized as a model, and their degradation behavior was evaluated using high-speed atomic force microscopy (HS-AFM) as well as conventional scattering techniques. The real-time observation of single-particle degradation revealed that the degradation behavior of microgels is governed by their inhomogeneous nanostructure, which originates from the polymerization method and their hydrophilicity. Our findings can be expected to advance the design of carriers for drug-delivery and the understanding of the formation processes of micro (nano)plastics.


Recommended Literature
- [1] Oxidative conversion of glucose to gluconic acid by iron(iii) chloride in water under mild conditions†
- [2] Front cover
- [3] A model describing the internal structure of core/shell hydrogels†
- [4] Studies in hydrogen-bond formation. Part II. The use of refractive-index measurements to detect intermolecular complex formation in solution
- [5] Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study†
- [6] Nano-evolution and protein-based enzymatic evolution predicts novel types of natural product nanozymes of traditional Chinese medicine: cases of herbzymes of Taishan-Huangjing (Rhizoma polygonati) and Goji (Lycium chinense)†
- [7] Cascade rearrangement of furylcarbinols with hydroxylamines: practical access to densely functionalized cyclopentane derivatives†
- [8] Creating SERS hot spots on ultralong single-crystal β-AgVO3 microribbons†
- [9] Species with negative electron affinity and standard DFT methods†
- [10] The dual-function sacrificing template directed formation of MoS2/C hybrid nanotubes enabling highly stable and ultrafast sodium storage†










